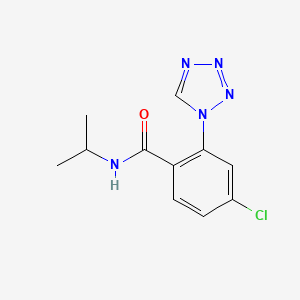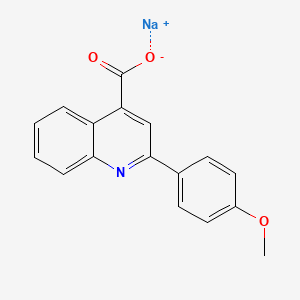
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride, also known as NB-ANX-C, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of anxiolytic drugs that are used to treat anxiety disorders.
作用机制
The exact mechanism of action of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT~1A~ receptor. This results in an increase in serotonin levels in the brain, which is associated with anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects:
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride in lab experiments is its specificity for the 5-HT~1A~ receptor. This allows for more targeted research on the role of this receptor in anxiety and depression. However, one of the limitations is the lack of human studies, which makes it difficult to extrapolate the findings to humans.
未来方向
There are several future directions for research on N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride. One area of interest is the potential use of this compound in the treatment of PTSD, OCD, and panic disorder. Another area of research is the development of more selective and potent analogs of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride. Additionally, more studies are needed to understand the long-term effects of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride on the brain and behavior.
In conclusion, N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride is a promising compound with potential therapeutic applications for anxiety and depression. Its specificity for the 5-HT~1A~ receptor makes it an attractive target for future research. However, more studies are needed to fully understand its mechanism of action and long-term effects.
合成方法
The synthesis of N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride involves the reaction between 4-nitro-1,3-phenylenediamine and benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with 2-aminoethyl chloride hydrochloride to obtain N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride hydrochloride.
科学研究应用
N~1~-(2-aminoethyl)-N~3~-benzyl-4-nitro-1,3-benzenediamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anti-depressant effects in animal models. Studies have also demonstrated its potential in the treatment of post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and panic disorder.
属性
IUPAC Name |
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.ClH/c16-8-9-17-13-6-7-15(19(20)21)14(10-13)18-11-12-4-2-1-3-5-12;/h1-7,10,17-18H,8-9,11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJJVOBUZEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5743487 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)


![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)
